
三-O-乙酰基-D-葡糖醛
描述
Tri-O-acetyl-D-glucal, also known as 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate, is the acetate protected cyclic enol-ether (glycal) of D-glucose . It is a building block useful in the synthesis of a range of carbohydrates with the glucal double bond allowing other functional groups to be introduced .
Synthesis Analysis
Tri-O-acetyl-D-glucal has been used in various synthesis processes. For instance, it has been utilized in the total synthesis of a 16-membered macrolactone natural product (−)-A26771B . It has also been employed in the synthesis of poly(lactic acid) materials through copolymerisation . Moreover, it has been used in the synthesis of ω-aminoalkyl 2-deoxy- and 2,3-dideoxy-d-hexopyranosides .
Molecular Structure Analysis
The molecular formula of Tri-O-acetyl-D-glucal is C12H16O7 . It has a molecular weight of 272.25 g/mol . The InChI of Tri-O-acetyl-D-glucal is InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m1/s1 .
Chemical Reactions Analysis
As an alkene, a glycal like Tri-O-acetyl-D-glucal can undergo electrophilic addition across the double bond to introduce halogens and epoxides or be used to generate deoxy monosaccharides . It can also undergo a Ferrier rearrangement with an alcohol and Lewis acid to give a 2,3-unsaturated product .
Physical And Chemical Properties Analysis
Tri-O-acetyl-D-glucal is a white to off-white crystalline powder . It is soluble in chloroform and ethanol .
科学研究应用
Addition of Heteroatom Radicals to endo-Glycals
Tri-O-acetyl-D-glucal is used as a radical acceptor in the addition of heteroatom radicals to unsaturated carbohydrates like endo-glycals . This process is significant in carbohydrate chemistry, especially in the construction of carbon–carbon bonds .
Synthesis of Oligosaccharides
Tri-O-acetyl-D-glucal acts as a building block for the synthesis of oligosaccharides in both solution and solid-phase . This is crucial in the study of carbohydrates and their biological functions.
Preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol
Tri-O-acetyl-D-glucal is used in the preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol . This compound has potential applications in the development of new pharmaceuticals.
Antimicrobial and Anticancer Activities
Copolymers of Tri-O-acetyl-D-glucal and itaconic anhydride have shown promising antimicrobial and anticancer activities . This opens up new possibilities for the development of novel therapeutic agents.
Lewis Acid-Catalyzed Dimerization
Tri-O-acetyl-D-glucal is involved in the Lewis acid-catalyzed dimerization of mono- and disaccharidic per-O-acetylated glycals . This process results in di- and tetrasaccharidic O-acetylated C-glycosides .
Formation of 2,3-Enopyranosyl Cyanides
Tri-O-acetyl-D-glucal is used in the formation of 2,3-enopyranosyl cyanides through a new, mild anomeric S(N)'-acetoxy displacement with Hg(CN)(2)/HgBr(2)/TMSCN . This reaction is important in the synthesis of complex carbohydrates.
安全和危害
When handling Tri-O-acetyl-D-glucal, it is advised to avoid dust formation and breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
Tri-O-acetyl-D-glucal has been used in various research studies and its potential applications are vast. For instance, it has been used in the synthesis of a 16-membered macrolactone natural product (−)-A26771B , and in the synthesis of poly(lactic acid) materials through copolymerisation . It has also been used in the synthesis of ω-aminoalkyl 2-deoxy- and 2,3-dideoxy-d-hexopyranosides . These studies suggest that Tri-O-acetyl-D-glucal could have more potential applications in the future.
属性
IUPAC Name |
[(2R,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPWGHLVUPBSLP-UTUOFQBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Sigma-Aldrich MSDS] | |
| Record name | Tri-O-acetyl-D-glucal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21786 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tri-O-acetyl-D-glucal | |
CAS RN |
3685-88-9, 2873-29-2 | |
| Record name | 1,5-Anhydro-2-deoxy-arabino-hex-1-enitol 3,4,6-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3685-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tri-O-acetyl-D-glucal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2873-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Tri-O-acetyl-D-glucal?
A1: Tri-O-acetyl-D-glucal has the molecular formula C12H16O8 and a molecular weight of 288.25 g/mol.
Q2: Are there any notable spectroscopic characteristics of Tri-O-acetyl-D-glucal?
A2: While specific spectroscopic data isn't extensively detailed in the provided abstracts, the presence of characteristic peaks in 1H NMR and 13C NMR spectra can help confirm the structure and purity of the compound. For instance, the anomeric configuration of synthesized 2-deoxy-α-glycosides can be assigned by NMR analysis of their dihydroderivatives. []
Q3: How is Tri-O-acetyl-D-glucal employed in organic synthesis?
A3: Tri-O-acetyl-D-glucal serves as a key starting material for synthesizing various carbohydrate derivatives, particularly deoxy sugars and 2,3-unsaturated glycosides. Its reactivity stems from the presence of the glycal double bond and the three acetyl protecting groups. [, , , , , , , , , , , ]
Q4: What is the Ferrier rearrangement, and how does it apply to Tri-O-acetyl-D-glucal?
A4: The Ferrier rearrangement is a key reaction involving Tri-O-acetyl-D-glucal. It involves the Lewis acid-catalyzed rearrangement of glycals, such as Tri-O-acetyl-D-glucal, to 2,3-unsaturated glycosides in the presence of alcohols or other nucleophiles. [, , , , , , , , , , , ]
Q5: Can you elaborate on the regio- and stereoselectivity observed in reactions involving Tri-O-acetyl-D-glucal?
A5: Reactions involving Tri-O-acetyl-D-glucal often exhibit high regio- and stereoselectivity. For instance, hydroformylation reactions primarily yield 2-formyl derivatives, indicating regioselectivity. Additionally, the Ferrier rearrangement frequently favors the formation of α-anomers over β-anomers, showcasing stereoselectivity. [, , ]
Q6: What are some examples of Lewis acid catalysts used in Ferrier rearrangements with Tri-O-acetyl-D-glucal?
A6: Various Lewis acids effectively catalyze the Ferrier rearrangement of Tri-O-acetyl-D-glucal. Examples include boron trifluoride diethyl etherate (BF3•OEt2), indium(III) chloride (InCl3), zinc chloride (ZnCl2), Copper(II) Triflate (Cu(OTf)2) and scandium(III) trifluoromethanesulfonate [Sc(OTf)3]. [, , , , ]
Q7: Beyond the Ferrier rearrangement, what other reactions can Tri-O-acetyl-D-glucal undergo?
A7: Apart from the Ferrier rearrangement, Tri-O-acetyl-D-glucal participates in diverse reactions, including photochemical additions with lactonitrile, [, , ] halogenation reactions, [, , ] and ring-contraction reactions with hydrogen fluoride. []
Q8: How is Tri-O-acetyl-D-glucal used in the synthesis of biologically relevant molecules?
A8: Tri-O-acetyl-D-glucal acts as a starting point for synthesizing complex natural products and biologically active compounds. It is used in the synthesis of D-allosamine derivatives, [] exo-brevicomin, [] (-)-Balanol [] and the D-, E-, F-, and I-ring parts of ciguatoxin. [] Its versatility allows for the construction of various structural motifs present in these molecules.
Q9: Has computational chemistry been applied to studying Tri-O-acetyl-D-glucal?
A11: While the abstracts don't delve into detailed computational studies, computational tools likely play a role in understanding the reaction mechanisms, transition states, and stereochemical outcomes of reactions involving Tri-O-acetyl-D-glucal, as demonstrated by the computational analysis in the reaction with triazolinediones. []
Q10: How does the structure of Tri-O-acetyl-D-glucal influence its reactivity and applications?
A12: The presence of the double bond in the glycal moiety and the three acetyl protecting groups are crucial for its reactivity and applications. The double bond enables participation in reactions like the Ferrier rearrangement and electrophilic additions. The acetyl groups serve as protecting groups, allowing for selective transformations at other positions in the molecule. Modifications to the structure, such as different protecting groups or substitutions on the ring, can significantly influence its reactivity and applications. [, , ]
Q11: What analytical methods are commonly employed to characterize and quantify Tri-O-acetyl-D-glucal?
A13: Common analytical techniques like NMR spectroscopy, mass spectrometry, and chromatography are likely employed for characterization and quantification. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






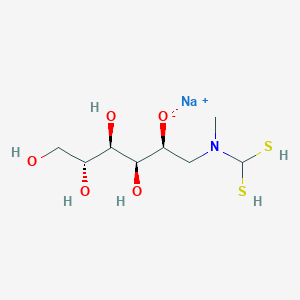
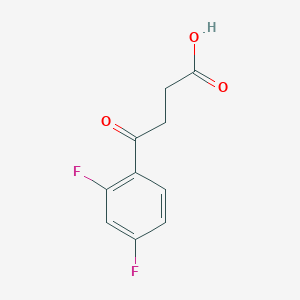
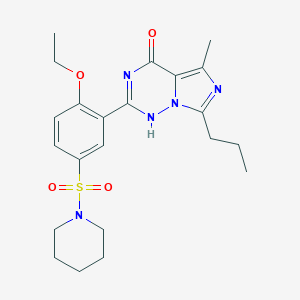
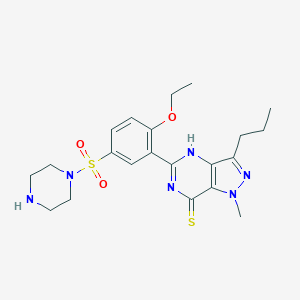
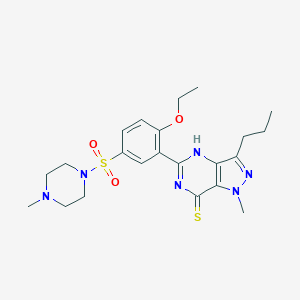
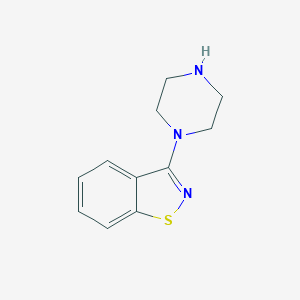

![[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid](/img/structure/B29124.png)
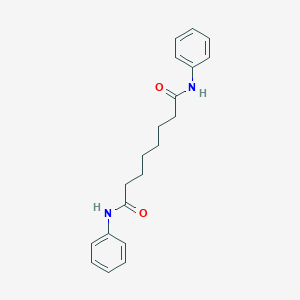
![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B29144.png)
